calcium;(2S)-2-[(4-chlorobenzoyl)amino]-3-(3H-inden-1-yl)propanoate;(2R)-2-[(4-chlorobenzoyl)amino]-2-(1H-indol-3-yl)acetate
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Overview
Description
Calcium;(2S)-2-[(4-chlorobenzoyl)amino]-3-(3H-inden-1-yl)propanoate;(2R)-2-[(4-chlorobenzoyl)amino]-2-(1H-indol-3-yl)acetate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique molecular structure, which includes both indole and indene moieties, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of calcium;(2S)-2-[(4-chlorobenzoyl)amino]-3-(3H-inden-1-yl)propanoate;(2R)-2-[(4-chlorobenzoyl)amino]-2-(1H-indol-3-yl)acetate typically involves multi-step organic reactions. The process begins with the preparation of the indene and indole derivatives, followed by their coupling with 4-chlorobenzoyl chloride under specific conditions. The final step involves the introduction of the calcium ion to form the desired compound. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Calcium;(2S)-2-[(4-chlorobenzoyl)amino]-3-(3H-inden-1-yl)propanoate;(2R)-2-[(4-chlorobenzoyl)amino]-2-(1H-indol-3-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the chlorobenzoyl group using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with various functional groups replacing the chlorine atom.
Scientific Research Applications
Calcium;(2S)-2-[(4-chlorobenzoyl)amino]-3-(3H-inden-1-yl)propanoate;(2R)-2-[(4-chlorobenzoyl)amino]-2-(1H-indol-3-yl)acetate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential role in cellular signaling pathways.
Medicine: Investigated for its therapeutic potential in treating certain diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of calcium;(2S)-2-[(4-chlorobenzoyl)amino]-3-(3H-inden-1-yl)propanoate;(2R)-2-[(4-chlorobenzoyl)amino]-2-(1H-indol-3-yl)acetate involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to downstream effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in signaling cascades related to cellular growth and differentiation.
Comparison with Similar Compounds
Similar Compounds
Palladium(II) acetate: Used as a catalyst in organic reactions.
1D open-framework metal phosphates: Studied for their proton conduction behavior.
Uniqueness
Calcium;(2S)-2-[(4-chlorobenzoyl)amino]-3-(3H-inden-1-yl)propanoate;(2R)-2-[(4-chlorobenzoyl)amino]-2-(1H-indol-3-yl)acetate is unique due to its dual indole and indene structure, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C36H27CaCl2N3O6 |
---|---|
Molecular Weight |
708.6 g/mol |
IUPAC Name |
calcium;(2S)-2-[(4-chlorobenzoyl)amino]-3-(3H-inden-1-yl)propanoate;(2R)-2-[(4-chlorobenzoyl)amino]-2-(1H-indol-3-yl)acetate |
InChI |
InChI=1S/C19H16ClNO3.C17H13ClN2O3.Ca/c20-15-9-7-13(8-10-15)18(22)21-17(19(23)24)11-14-6-5-12-3-1-2-4-16(12)14;18-11-7-5-10(6-8-11)16(21)20-15(17(22)23)13-9-19-14-4-2-1-3-12(13)14;/h1-4,6-10,17H,5,11H2,(H,21,22)(H,23,24);1-9,15,19H,(H,20,21)(H,22,23);/q;;+2/p-2/t17-;15-;/m01./s1 |
InChI Key |
HWXWQVXNKZOMNE-LSUPQESESA-L |
Isomeric SMILES |
C1C=C(C2=CC=CC=C21)C[C@@H](C(=O)[O-])NC(=O)C3=CC=C(C=C3)Cl.C1=CC=C2C(=C1)C(=CN2)[C@H](C(=O)[O-])NC(=O)C3=CC=C(C=C3)Cl.[Ca+2] |
Canonical SMILES |
C1C=C(C2=CC=CC=C21)CC(C(=O)[O-])NC(=O)C3=CC=C(C=C3)Cl.C1=CC=C2C(=C1)C(=CN2)C(C(=O)[O-])NC(=O)C3=CC=C(C=C3)Cl.[Ca+2] |
Origin of Product |
United States |
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